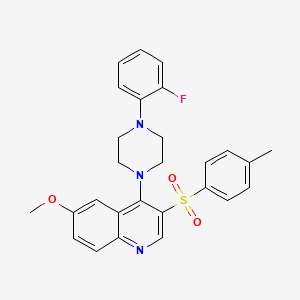

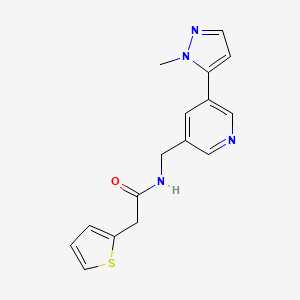

![molecular formula C16H12FN3O2S B2417653 N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872704-39-7](/img/structure/B2417653.png)

N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as FPYSA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPYSA is a sulfanylacetamide derivative that has been synthesized using a specific method.

Applications De Recherche Scientifique

Novel Synthetic Methods and Molecular Probes

- Research has developed new synthetic methodologies using cyclic sulfates of N- and C-nucleosides, leading to the creation of fluoronucleosides and isothiocyanato C-nucleosides. These compounds, through a series of reactions, can give rise to nucleotide analogues with nonionic bridges, isosteric of the phosphate group, indicating a pathway for synthesizing complex molecules like N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide for various biological applications (Fuentes, Angulo, & Pradera, 2002).

Anticancer Activity

- A study on the design, synthesis, and pharmacological evaluation of BPTES analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlights the therapeutic potential of GLS inhibition in cancer treatment. This research underscores the relevance of similar compounds, including this compound, in developing anticancer agents (Shukla et al., 2012).

Fluorescence Chemosensor Development

- The synthesis of a phenoxazine-based fluorescence chemosensor for discriminative detection of Cd2+ and CN− ions showcases the utility of compounds like this compound in the creation of selective probes for environmental and biological monitoring. This highlights its potential application in bio-imaging and environmental sensing (Ravichandiran et al., 2020).

Inhibition of Kinases for Therapeutic Applications

- Investigations into furans, pyrroles, and pyrazolones identified potent inhibitors of p38 kinase, demonstrating the therapeutic relevance of heterocyclic compounds in treating inflammatory diseases. This suggests the potential of this compound in similar pharmacological contexts (de Laszlo et al., 1998).

Molecular Docking and Antioxidant Activity

- The synthesis and evaluation of new 3(2H)-one pyridazinone derivatives for anticancer activity through molecular docking studies indicate the significance of structural modifications in enhancing biological activity. This research demonstrates the utility of compounds like this compound in drug discovery, particularly for their antioxidant properties and potential anticancer activity (Mehvish & Kumar, 2022).

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-11-3-1-4-12(9-11)18-15(21)10-23-16-7-6-13(19-20-16)14-5-2-8-22-14/h1-9H,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMADWAXGWVCJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

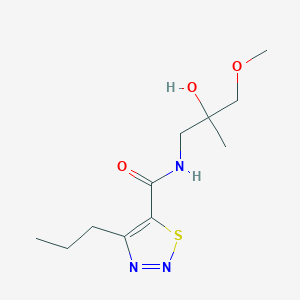

![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)

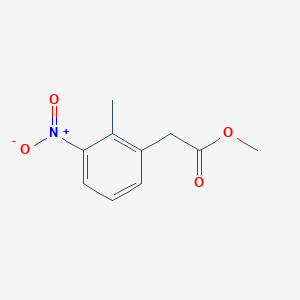

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2417579.png)

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

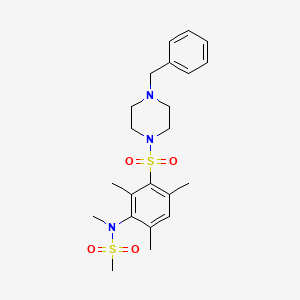

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417586.png)

![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)

![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)